4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
Description
Properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-8)9-5-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRAEYPSSRJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167773-14-8 | |
| Record name | 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical [2 + 2] Cycloaddition Approach
The most extensively documented route involves photochemical [2 + 2] cycloaddition, adapted from protocols developed for 2-oxabicyclo[2.1.1]hexane derivatives. This method leverages UV light-mediated dimerization to construct the bicyclic core.
Reaction Sequence and Optimization
Diene Synthesis :
Photochemical Cyclization :
Post-Cyclization Processing :
Table 1: Key Parameters for Photochemical Synthesis
| Parameter | Value/Description | Reference |
|---|---|---|
| Light Source | Medium-pressure Hg lamp (300–350 nm) | |
| Sensitizer | Benzophenone (5 mol%) | |
| Reaction Time | 12–24 hours | |
| Isomer Ratio (Major:Minor) | 4:1 |
Michael Addition and Cyclization Strategy
An alternative pathway employs Michael addition followed by oxidative cyclization, adapted from bicyclo[2.1.1]hexane carboxylate syntheses.
Stepwise Mechanism
Michael Adduct Formation :
- Propargyl alcohol derivatives react with α,β-unsaturated esters under basic conditions (e.g., DABCO), forming a linear adduct.
Oxidative Ring Closure :
- Treatment with m-CPBA (meta-chloroperbenzoic acid) induces epoxidation, followed by acid-mediated cyclization to form the oxabicyclo framework.
Aldehyde Introduction :
Challenges and Mitigations
Functional Group Interconversion from Carboxylic Acid Precursors
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2168062-80-2) serves as a key intermediate for aldehyde synthesis via reduction-oxidation sequences.
Protocol Overview
Reduction to Alcohol :
- LiAlH4 reduces the carboxylic acid to the corresponding primary alcohol (4-methyl-2-oxabicyclo[2.1.1]hexan-1-methanol).
- Typical conditions: THF solvent, 0°C to reflux, 80–90% yield.
Selective Oxidation :
- Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to the aldehyde without over-oxidation.
- Alternative: TEMPO/NaClO2 system under buffered conditions (pH 6–7).
Table 2: Comparative Oxidation Efficiency
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Swern Oxidation | 78 | 95 | Minimal (<5%) |
| TEMPO/NaClO2 | 82 | 97 | Trace carboxylic acid |
| PCC (DCM) | 65 | 88 | Ester formation |
Scalability and Industrial Considerations
The photochemical route demonstrates superior scalability, with reported 10-gram syntheses without column chromatography. Critical factors include:
- In Situ Intermediate Generation : Avoids isolation of unstable dienes.
- Crystallization-Driven Purification : Eliminates reliance on chromatography, reducing costs.
Industrial adaptations may employ flow photoreactors to enhance light penetration and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10O2
- Molecular Weight : Approximately 126.16 g/mol
- Functional Group : Aldehyde, which contributes to its reactivity.
The bicyclic structure of the compound allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the aldehyde group enhances its reactivity, making it suitable for numerous synthetic applications.
Organic Synthesis
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic pathways. The compound can participate in reactions such as:
- Oxidation : Converting the aldehyde to carboxylic acids or alcohols.
- Reduction : Transforming the aldehyde into primary alcohols.
- Substitution Reactions : Allowing for the introduction of different functional groups.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains and fungi. For example, it has shown significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively.
- Cytotoxicity : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as HeLa, MCF7, and A549 at concentrations of 25 µM, 30 µM, and 20 µM respectively. This suggests potential as an anticancer agent.
Biological Research
The compound is also utilized in biological studies to investigate enzyme mechanisms and biological pathways:
- Enzyme Interaction : Its bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This feature can be exploited to study enzyme kinetics and mechanisms.
- Neuroprotective Effects : Some studies indicate that it may modulate glutamate receptor activity, providing neuroprotective benefits in models of oxidative stress and excitotoxicity.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity | Applications |
|---|---|---|---|
| This compound | Yes | Yes | Drug development, organic synthesis |
| 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Moderate | No | Organic synthesis |
| 4-[Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | Yes | Yes | Drug development |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various pathogens, revealing significant inhibition of growth in certain bacterial strains. The mechanism appears to involve disruption of cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study involving various synthetic derivatives of bicyclic compounds, this compound was found to be one of the most effective agents against breast cancer cells, outperforming several known chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde and related bicyclic compounds:
Structural and Functional Analysis:
Aldehyde vs. Ketone/Carbonitrile :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions) and condensations, whereas the ketone () and carbonitrile () derivatives exhibit distinct reactivity profiles (e.g., ketones undergo reductions, carbonitriles participate in cycloadditions).
- The absence of an aldehyde in 4-methyl-2-oxabicyclo[2.1.1]hexan-3-one reduces its utility in aldehyde-specific transformations but enhances stability under basic conditions .
Substituent Effects: Methyl vs. Dimethyl vs. Single Methyl: The 5,5-dimethyl analog () introduces steric bulk, which may hinder ring-opening reactions but stabilize transition states in stereoselective syntheses .
Materials Science: The rigid bicyclic framework in 5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde () is advantageous for designing high-performance polymers .
Biological Activity
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.
This compound possesses the molecular formula C7H10O2, with a molecular weight of approximately 126.16 g/mol. The compound features an aldehyde functional group, which is known for its high reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its reactive aldehyde group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities that may exhibit biological activity. The compound's bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity .
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, studies on related bicyclic compounds have shown effectiveness against various bacterial strains and fungi, suggesting that derivatives of this compound could be explored for their potential as antimicrobial agents .
Cytotoxicity
Preliminary investigations into the cytotoxic effects of this compound have revealed promising results in cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, indicating its potential as a lead compound for anticancer drug development .
Synthesis and Biological Validation
In a recent study, researchers synthesized various derivatives of 2-oxabicyclo[2.1.1]hexanes, including this compound, and evaluated their biological activities as bioisosteres of ortho-substituted phenyl rings in bioactive compounds. The findings demonstrated that these derivatives exhibited enhanced solubility and improved pharmacokinetic properties compared to traditional phenyl-based compounds .
Drug Development Applications
The incorporation of this compound into pharmaceutical formulations has been explored for its potential therapeutic applications. It has been utilized as a building block in the synthesis of novel drugs targeting various diseases, including cancer and infectious diseases .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity | Applications |
|---|---|---|---|
| This compound | Yes | Yes | Drug development, organic synthesis |
| 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Moderate | No | Organic synthesis |
| 4-[Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde | Yes | Yes | Drug development |
Q & A
Basic: What are the key synthetic routes for 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde?
The synthesis typically involves cyclopropanation of precursor molecules, such as allylic alcohols or aldehydes, under optimized reaction conditions (e.g., using ozonolysis or transition metal catalysts). Multi-step processes may include ring-closing metathesis, oxidation of intermediates, and purification via column chromatography. For example, bicyclic aldehydes with oxabicyclo frameworks are often synthesized via intramolecular cyclization of epoxides or diols under acidic conditions .
Basic: How is the structural integrity of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations model electron distribution to predict sites for nucleophilic/electrophilic attack. Molecular Dynamics (MD) simulations assess conformational stability in solvents. For example, the aldehyde group’s electrophilicity and strained bicyclic ring’s propensity for ring-opening can be quantified computationally to guide synthetic routes .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies critical parameters. For instance, yields for azabicyclo derivatives improved from 40% to 75% by switching from THF to DMF as a solvent .
Advanced: What experimental strategies are used to study interactions with biological targets (e.g., enzymes or receptors)?
In vitro assays (e.g., fluorescence polarization, surface plasmon resonance) measure binding affinity. Molecular docking studies predict interactions with active sites, while mutagenesis validates key residues. For bicyclic aldehydes, the aldehyde group may form Schiff bases with lysine residues in target proteins, which can be tracked via LC-MS .
Basic: What purification methods are recommended for isolating this compound?
Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) effectively separates bicyclic products from by-products. Recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) enhances purity. Analytical HPLC with UV detection ensures >95% purity for biological assays .
Advanced: How does the compound’s stability vary under different storage or reaction conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. The aldehyde group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during reactions. Stability in buffered solutions (pH 5–8) is critical for biological testing, with degradation monitored via LC-MS .
Basic: What role does the oxabicyclo framework play in its utility as a synthetic building block?
The rigid bicyclic structure enforces specific stereochemistry, making it valuable for designing conformationally restricted analogs in drug discovery. The oxygen atom enhances solubility and hydrogen-bonding capacity, facilitating interactions with biological targets .
Advanced: How can stereochemical outcomes be controlled during derivatization (e.g., reduction or substitution)?
Chiral catalysts (e.g., BINOL-based ligands) or enzymatic resolution (e.g., lipases) enforce enantioselectivity. For example, asymmetric hydrogenation of the aldehyde group using Ru-BINAP catalysts achieves >90% enantiomeric excess in reduced alcohols .
Advanced: What analytical techniques are used to resolve conflicting spectral data for structurally similar derivatives?
2D NMR techniques (e.g., COSY, NOESY) distinguish overlapping signals in complex mixtures. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while differential scanning calorimetry (DSC) identifies polymorphic forms. Comparative analysis with known analogs in databases (e.g., PubChem) validates assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
